
2-Fluoro-1,4-dimethylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-1,4-dimethylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the fluorination of 1,4-dimethylbenzene (p-xylene) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale fluorination processes. These processes often employ catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced under specific conditions to form corresponding hydrocarbons.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nitration: 2-Fluoro-1,4-dimethyl-3-nitrobenzene.
Oxidation: 2-Fluoro-1,4-dimethylbenzoic acid.
Reduction: 2-Fluoro-1,4-dimethylcyclohexane.
Scientific Research Applications
Chemistry
2-Fluoro-1,4-dimethylbenzene serves as a crucial building block in organic synthesis. It is used to create more complex molecules and study the behavior of fluorinated aromatic compounds. Its reactivity allows for various chemical transformations, including:
- Nitration
- Sulfonation
- Halogenation
Biology
The compound has gained attention for its potential applications in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine enhances the biological activity of derivatives synthesized from this compound.
Medicine
Research is ongoing into its role as a precursor in synthesizing medicinal compounds. Notably, derivatives of this compound have shown promising anticancer properties. For example:
- A derivative exhibited an IC50 value of approximately 45.2 μM against U87 glioblastoma cells, indicating moderate efficacy compared to established chemotherapeutics like doxorubicin.
Case Study 1: Environmental Exposure
A study conducted in Canada assessed human exposure to various chemicals, including fluorinated compounds like this compound. The findings highlighted regional variations in exposure levels and underscored the importance of ongoing monitoring to understand health impacts associated with environmental exposure to such compounds.
Case Study 2: Synthesis and Characterization
Research focused on synthesizing derivatives for pharmaceutical applications involved nitration reactions that yielded compounds with enhanced biological activity. This study emphasized modifying the chemical structure to optimize pharmacological properties while minimizing toxicity.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,4-dimethylbenzene in chemical reactions involves the interaction of the fluorine atom with other reactants. The presence of the electronegative fluorine atom influences the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Lacks the fluorine atom, making it less reactive in electrophilic substitution reactions.
2-Fluoro-1,3-dimethylbenzene: Similar structure but with different substitution pattern, leading to different reactivity and properties.
4-Fluoro-1,2-dimethylbenzene: Another isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness: 2-Fluoro-1,4-dimethylbenzene is unique due to the specific positioning of the fluorine atom, which significantly alters its reactivity and properties compared to its non-fluorinated and differently fluorinated counterparts. This makes it valuable in various chemical syntheses and applications .
Biological Activity
2-Fluoro-1,4-dimethylbenzene, also known by its chemical formula C8H9F, is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, toxicity, and relevant case studies.
- Molecular Formula : C8H9F
- Molecular Weight : 138.16 g/mol
- CAS Number : 696-01-5
- Melting Point : 23°C to 26°C
- Boiling Point : 119°C to 121°C (40 mmHg)
- Solubility : Insoluble in water
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this base structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a derivative with a similar structure exhibited an IC50 value of approximately 45.2 μM against U87 glioblastoma cells, indicating moderate efficacy compared to established chemotherapeutics like doxorubicin (IC50 = 0.31 μM) .
Case Study 1: Environmental Exposure
A case study conducted in Canada utilized biomonitoring data to assess human exposure to various chemicals, including fluorinated compounds like this compound. The findings indicated regional variations in exposure levels, emphasizing the need for ongoing monitoring and assessment of potential health impacts associated with environmental exposure to such compounds .
Case Study 2: Synthesis and Characterization
A significant study focused on synthesizing derivatives of this compound for use in pharmaceutical applications. The synthesis involved nitration reactions that yielded compounds with enhanced biological activity. The research highlighted the importance of modifying the chemical structure to optimize pharmacological properties while minimizing toxicity .
Table of Biological Activities
Q & A
Q. Basic: What are the common synthetic routes for preparing 2-Fluoro-1,4-dimethylbenzene, and what key reaction conditions influence yield?
Methodological Answer:
this compound can be synthesized via electrophilic aromatic substitution (EAS) or nucleophilic vinylic substitution (SNV). For EAS, fluorine introduction typically requires fluorinating agents (e.g., F₂ or Selectfluor) under controlled conditions. The methyl groups at positions 1 and 4 direct substituents to specific positions, while fluorine's electron-withdrawing nature moderates reactivity. Catalysts like polyfluorinated alcohols (e.g., 2,2,2-trifluoroethanol) enhance reaction efficiency by stabilizing intermediates . For SNV, gem-difluoroenamides can undergo substitution with aromatic nucleophiles, as demonstrated in the synthesis of 2-fluoro-1,4-benzoxazines . Key factors affecting yield include:
- Temperature : Optimal range of 25–80°C to balance reaction rate and side-product formation.
- Catalyst Loading : 5–10 mol% of trifluoroethanol improves regioselectivity.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SNV pathways .
Q. Basic: How can researchers confirm the purity and structure of this compound post-synthesis?
Methodological Answer:
Post-synthesis characterization requires a multi-technique approach:
NMR Spectroscopy :
- ¹H NMR : Methyl groups appear as singlets (δ 2.2–2.4 ppm), while aromatic protons show splitting patterns due to fluorine coupling (³JHF ~8 Hz).
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms fluorine presence .
GC-MS : Retention time and molecular ion peak (m/z 124.16) validate purity.
Elemental Analysis : Matches calculated C (77.39%), H (7.32%), and F (15.29%) .
HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
Q. Advanced: How does the electronic interplay between fluorine and methyl substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Methodological Answer:
The methyl groups (electron-donating, +I effect) activate the ring, while fluorine (electron-withdrawing, -I/-M effects) deactivates it. This creates a regioselective environment:
- Ortho/para Directors : Methyl groups direct electrophiles to positions 2 and 5, but fluorine's -M effect reduces reactivity at position 2, favoring para substitution relative to methyl .
- Reactivity Modulation : Computational studies (DFT) show that the C-F bond lowers HOMO energy, making EAS slower but more selective. For example, nitration occurs at position 3 (meta to F, para to CH₃) with 70% yield under HNO₃/H₂SO₄ .
Table 1 : Substituent Effects on EAS Reactivity
Position | Substituent | Electronic Effect | Reactivity |
---|---|---|---|
1 | CH₃ | +I (Activating) | High |
4 | CH₃ | +I (Activating) | High |
2 | F | -M (Deactivating) | Low |
Q. Advanced: What strategies resolve contradictory data on the biological activity of fluorinated aromatic compounds like this compound?
Methodological Answer:
Contradictions often arise from varying solubility, stereoelectronic effects, or assay conditions. Strategies include:
Solubility Optimization : Use co-solvents (e.g., DMSO) to maintain concentrations above the cut-off threshold (0.10–0.46 mmol/L) for biological activity .
Comparative SAR Studies : Synthesize analogs (e.g., 2-Cl or 2-Br derivatives) to isolate fluorine's impact. For example, replacing F with Cl in GABA receptor modulators alters binding affinity by 10-fold .
Computational Modeling : Molecular docking (AutoDock) and MD simulations predict interactions with targets (e.g., enzymes or receptors), reconciling discrepancies between in vitro and in vivo results .
Q. Advanced: How does fluorine substitution enhance the utility of this compound in medicinal chemistry?
Methodological Answer:
Fluorine improves pharmacokinetic and pharmacodynamic properties:
- Metabolic Stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Lipophilicity : Fluorine increases logP by ~0.25, enhancing blood-brain barrier penetration .
- Bioisosterism : Fluorine mimics hydroxyl groups in hydrogen-bonding interactions without metabolic liability. For example, fluorinated benzodiazepines show improved anxiolytic activity .
Table 2 : Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Weight | 124.16 g/mol | |
Boiling Point | ~180–185°C (estimated) | |
Solubility (Water) | 0.15 mmol/L (analog data) | |
logP | 2.8 (calculated) |
Properties
IUPAC Name |
2-fluoro-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAVYWPXOXAOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490107 | |
Record name | 2-Fluoro-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-01-5 | |
Record name | 2-Fluoro-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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